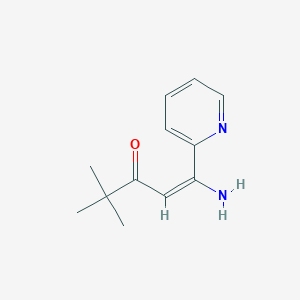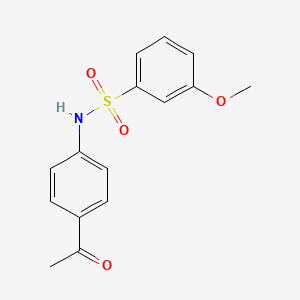
1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one, also known as A-967, is a chemical compound that has shown potential in scientific research applications. This compound is a pyridine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Wirkmechanismus
The mechanism of action for 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one involves its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one can improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation of using 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one. One area of focus could be the development of more potent and selective acetylcholinesterase inhibitors based on the structure of 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one. Another area of focus could be the development of 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one-based therapies for neurological disorders and cancer. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one and its potential toxicity.
Synthesemethoden
The synthesis method for 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one involves the reaction of 2-pyridinecarboxaldehyde with 4,4-dimethyl-1-penten-3-one in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one.
Wissenschaftliche Forschungsanwendungen
1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in treating cancer and inflammation.
Eigenschaften
IUPAC Name |
(E)-1-amino-4,4-dimethyl-1-pyridin-2-ylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11(15)8-9(13)10-6-4-5-7-14-10/h4-8H,13H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRVMIVQDZHCG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(\C1=CC=CC=N1)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-amino-4,4-dimethyl-1-pyridin-2-ylpent-1-en-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)



![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)


![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)